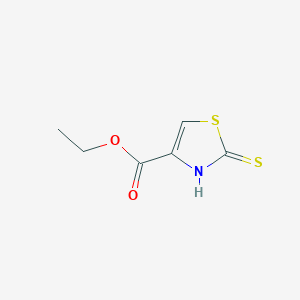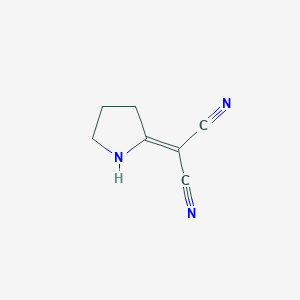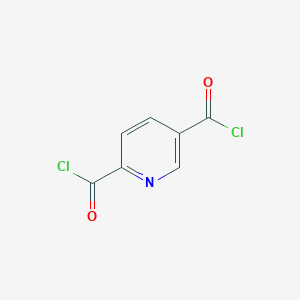
Pyridine-2,5-dicarbonyl chloride
Descripción general
Descripción
Pyridine-2,5-dicarbonyl chloride is an organic compound with the molecular formula C₇H₃Cl₂NO₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
Pyridine-2,5-dicarbonyl chloride is a versatile reagent in organic synthesis, primarily targeting various organic compounds such as alcohols and amines . It acts as an acylating agent, reacting with these targets to form corresponding esters or amides .
Mode of Action
The compound interacts with its targets through acylation reactions. In the presence of a base, the chlorine atoms in this compound are replaced by the nucleophilic oxygen (in alcohols) or nitrogen (in amines) atoms, resulting in the formation of esters or amides . This reaction is a part of the broader class of nucleophilic acyl substitution reactions.
Biochemical Pathways
For instance, it is used in the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds, such as esters, amides, and pyridines. These compounds have various applications in pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate and yield can be affected by the reaction temperature, the presence of a base, and the solvent used . Additionally, the compound’s stability can be affected by factors such as temperature, light, and moisture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-2,5-dicarbonyl chloride can be synthesized through the chlorination of pyridine-2,5-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of pyridine-2,5-dicarboxylic acid, followed by distillation to remove excess reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2,5-dicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form pyridine-2,5-dicarboxylic acid.
Condensation Reactions: It can react with diamines to form polyamides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, chloroform
Catalysts: None typically required for substitution reactions.
Major Products:
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Pyridine-2,5-dicarboxylic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Pyridine-2,5-dicarbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers and other advanced materials.
Comparación Con Compuestos Similares
Pyridine-2,6-dicarbonyl chloride: Similar in structure but differs in the position of the carbonyl chloride groups.
Pyridine-3,5-dicarbonyl chloride: Another isomer with different reactivity due to the position of the functional groups.
Uniqueness: Pyridine-2,5-dicarbonyl chloride is unique due to its specific reactivity pattern and the position of its functional groups, which make it particularly useful in the synthesis of certain pharmaceuticals and polymers. Its ability to form stable amide and ester bonds under mild conditions is a significant advantage in organic synthesis .
Propiedades
IUPAC Name |
pyridine-2,5-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEWEOKGGLQXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










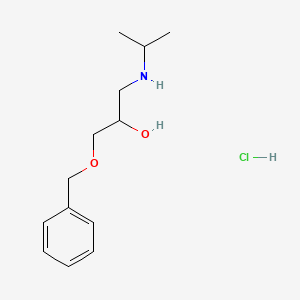
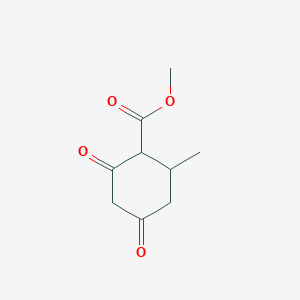
![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)

